molecular formula C9H15N3O2 B13242998 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine

Cat. No.: B13242998
M. Wt: 197.23 g/mol
InChI Key: WKVSESJTAWGILR-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required temperature and pressure conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A similar compound with a different substitution pattern.

    1,3,4-Oxadiazole: Another regioisomer with distinct properties.

    1,2,5-Oxadiazole:

Uniqueness

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and its stability under various conditions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxolan-3-amine

InChI

InChI=1S/C9H15N3O2/c1-5(2)8-11-9(14-12-8)7-6(10)3-4-13-7/h5-7H,3-4,10H2,1-2H3

InChI Key

WKVSESJTAWGILR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2C(CCO2)N

Origin of Product

United States

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